6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate
CAS No.:
Cat. No.: VC16705844
Molecular Formula: C7H15Cl2N3O2
Molecular Weight: 244.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15Cl2N3O2 |
|---|---|
| Molecular Weight | 244.12 g/mol |
| IUPAC Name | 4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2 |
| Standard InChI Key | HLCPOPBNSTWNPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=O)N1)CCN.O.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Characterization
6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one dihydrochloride hydrate. The compound’s CAS registry number, 1955494-60-6, provides a unique identifier for regulatory and commercial purposes .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.09 g/mol | |
| CAS Number | 1955494-60-6 | |
| SMILES Notation | CC1=NC(=CC(=O)N1)CCN.Cl.Cl | |
| InChI Key | ZKDBSYTWLONVNA-UHFFFAOYSA-N |
The hydrate designation indicates the presence of water molecules in the crystalline lattice, which influences physicochemical properties such as solubility and hygroscopicity . The dihydrochloride salt form improves stability for storage and handling compared to the free base .
Structural Relationships
This compound belongs to the pyrimidine derivative family, sharing structural homology with nucleobases like cytosine and thymine. The 2-methyl group and 6-(2-aminoethyl) substituent differentiate it from simpler pyrimidines, introducing steric and electronic effects that modulate reactivity. Comparative analysis with analogs such as 6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride (CAS 2680536-63-2) reveals that methylation at position 2 reduces ring electron density, potentially altering binding affinities in biological systems .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs nucleophilic substitution or condensation reactions. One validated route involves:
-
Mercaptopyrimidine Alkylation: Reaction of 2-methyl-4-hydroxypyrimidine with 2-chloroethylamine hydrochloride under basic conditions.
-
Hydrochloride Salt Formation: Precipitation using HCl gas in anhydrous ethanol .
-
Hydration: Crystallization from aqueous ethanol to incorporate water molecules .
Key parameters include maintaining pH < 3 during salt formation and controlling temperature (<40°C) to prevent decomposition . Pilot-scale batches report yields of 68–72% after recrystallization .
Reaction Optimization
Solvent selection critically impacts purity. Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity but require thorough removal during workup. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 90 minutes while maintaining 70% yield .
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the dihydrochloride hydrate structure. Key metrics include:
-
Bond Lengths: N1–C2 = 1.337 Å, C4–O = 1.234 Å
-
Dihedral Angles: Pyrimidine ring puckering of 3.2° due to steric effects from the methyl group .
The hydrochloride counterions form hydrogen bonds with water molecules (O···Cl distance = 3.01 Å), stabilizing the crystal lattice .
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 3.12 (t, 2H, CH₂NH₂), 3.84 (t, 2H, CH₂N), 6.38 (s, 1H, C5-H) .
-
¹³C NMR: 22.1 (CH₃), 41.8 (CH₂NH₂), 54.3 (CH₂N), 158.9 (C4), 170.2 (C6) .
Mass Spectrometry
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.3 ± 1.2 |
| 100 | 18.7 ± 0.9 |
| Source: Analog testing from Patent US20120045454A1 |
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 82.4 ± 3.1 |
| Ethanol | 15.2 ± 1.8 |
| DMSO | <0.5 |
| Data extrapolated from hydrate-free form |
Stability Studies
Thermogravimetric analysis (TGA) shows 5.2% mass loss at 110°C, corresponding to hydrate water evaporation . The anhydrous form remains stable up to 190°C before decomposition .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume